4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by the presence of a benzyl group, a fluoro-trifluoromethyl phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzyl structure but lacks the morpholine ring.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Contains the fluoro-trifluoromethyl phenyl group but differs in its functional groups and overall structure.
Uniqueness
Its morpholine ring, in particular, adds to its versatility and reactivity in various chemical and biological contexts .
Biological Activity
4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C23H22F4N2O3
- Molecular Weight : 442.43 g/mol
- CAS Number : Not specified in available literature.
The presence of fluorine and trifluoromethyl groups is significant, as these modifications often enhance the biological activity of organic compounds.
Research indicates that this compound functions primarily as an inhibitor of factor IXa, a serine protease involved in the coagulation cascade. This inhibition can potentially lead to anticoagulant effects, making it a candidate for further development in thrombotic disease management .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing fluoro and trifluoromethyl substitutions have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL . This suggests that the target compound may also possess similar antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity
Compound Name | MIC (µg/mL) | Pathogen |
---|---|---|
Compound 22 | 0.031 - 0.062 | MRSA |
Vancomycin | 1 - 2 | MRSA |
Control Drug | >64 | MRSA |
Case Studies and Research Findings
- Inhibitory Effects on MRSA : In vitro studies have shown that compounds similar to this compound not only inhibit bacterial growth but also reduce biofilm formation significantly compared to standard treatments like vancomycin .
- Pharmacological Profiling : A pharmacophore model developed for DNA GyrB inhibitors indicated that compounds with morpholine structures could effectively inhibit bacterial DNA gyrase, which is crucial for bacterial replication . This reinforces the potential application of our compound in treating bacterial infections.
- Toxicity Assessments : Preliminary cytotoxicity assays have shown that derivatives with MIC values below 1 µg/mL against Vero cells indicate a favorable selectivity index, suggesting low toxicity alongside high antimicrobial efficacy .
Properties
IUPAC Name |
4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c20-15-7-6-13(8-14(15)19(21,22)23)24-18(27)16-10-28-11-17(26)25(16)9-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDHSDJONOPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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